molecular formula C17H17N3O4S2 B14102594 (E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B14102594
M. Wt: 391.5 g/mol
InChI Key: YYLPRTXPDXWSCY-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound with a unique structure that combines elements of thienopyrimidine and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps, starting from readily available precursors

    Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

  • **Introduction of Eth

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

(E)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide

InChI

InChI=1S/C17H17N3O4S2/c1-12-2-4-13(5-3-12)7-11-26(23,24)18-8-9-20-16(21)15-14(6-10-25-15)19-17(20)22/h2-7,10-11,18H,8-9H2,1H3,(H,19,22)/b11-7+

InChI Key

YYLPRTXPDXWSCY-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

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